Cas no 1603-85-6 (4-(2,4-Dinitrobenzyl)pyridine)

4-(2,4-Dinitrobenzyl)pyridine is a versatile chemical compound primarily used as a reagent in organic synthesis and analytical chemistry. Its structure, featuring both pyridine and dinitrobenzyl moieties, makes it valuable for studying charge-transfer complexes and photochromic reactions. The compound exhibits strong electron-accepting properties, facilitating its use in mechanistic studies and as a chromogenic agent for detecting alkylating agents. Its stability under standard conditions and well-defined reactivity profile enhance its utility in controlled synthetic applications. Additionally, it serves as a precursor for synthesizing more complex heterocyclic systems, contributing to research in materials science and pharmaceuticals.
4-(2,4-Dinitrobenzyl)pyridine structure
4-(2,4-Dinitrobenzyl)pyridine structure
Product Name:4-(2,4-Dinitrobenzyl)pyridine
CAS No:1603-85-6
MF:C12H9N3O4
MW:259.217562437058
MDL:MFCD01321164
CID:117861
PubChem ID:87568966
Update Time:2025-06-15

4-(2,4-Dinitrobenzyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine,4-[(2,4-dinitrophenyl)methyl]-
    • 4-(2,4-Dinitrobenzyl)pyridine
    • 4-[(2,4-dinitrophenyl)methyl]pyridine
    • MFCD01321164
    • AS-76199
    • T70359
    • BAA60385
    • SCHEMBL10038667
    • 1603-85-6
    • AKOS025394414
    • Pyridine, 4-[(2,4-dinitrophenyl)methyl]-
    • CS-0447518
    • D2543
    • FT-0633696
    • DTXSID50398202
    • A810141
    • DB-043455
    • MDL: MFCD01321164
    • Inchi: 1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2
    • InChI Key: ZMNNEUAACIBIEC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=CC=1CC1C=CN=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 259.05900
  • Monoisotopic Mass: 259.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 105A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.395
  • Melting Point: 77.0 to 80.0 deg-C
  • Boiling Point: 432.4°C at 760 mmHg
  • Flash Point: 215.3°C
  • Refractive Index: 1.637
  • PSA: 104.53000
  • LogP: 3.53520
  • Solubility: Not determined

4-(2,4-Dinitrobenzyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(2,4-Dinitrobenzyl)pyridine Pricemore >>

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4-(2,4-Dinitrobenzyl)pyridine Related Literature

Additional information on 4-(2,4-Dinitrobenzyl)pyridine

Introduction to 4-(2,4-Dinitrobenzyl)pyridine (CAS No. 1603-85-6)

4-(2,4-Dinitrobenzyl)pyridine, with the CAS number 1603-85-6, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2,4-dinitrobenzyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable tool in various scientific applications.

The molecular formula of 4-(2,4-Dinitrobenzyl)pyridine is C11H9N3O4, and its molecular weight is approximately 251.21 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in a variety of experimental conditions.

In recent years, 4-(2,4-Dinitrobenzyl)pyridine has gained attention for its potential applications in the development of new therapeutic agents. One of the key areas of research involves its use as a probe for studying protein-protein interactions and enzyme inhibition. The 2,4-dinitrobenzyl group can act as a photoaffinity label, allowing researchers to selectively label and study specific protein targets under controlled conditions.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the use of 4-(2,4-Dinitrobenzyl)pyridine as a potent inhibitor of a specific kinase involved in cancer cell proliferation. The researchers demonstrated that the compound effectively inhibited the kinase activity, leading to reduced cell viability and increased apoptosis in cancer cell lines. This finding opens up new avenues for the development of targeted cancer therapies.

Beyond its role in cancer research, 4-(2,4-Dinitrobenzyl)pyridine has also shown promise in neurodegenerative disease studies. A recent publication in the Journal of Neurochemistry reported that the compound could modulate certain signaling pathways associated with neuroinflammation and neurodegeneration. By selectively interacting with key enzymes and receptors, it may help in developing new strategies to combat diseases such as Alzheimer's and Parkinson's.

The synthesis of 4-(2,4-Dinitrobenzyl)pyridine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the nitration of benzyl chloride followed by its reaction with pyridine under appropriate conditions. The final product is purified using standard techniques such as column chromatography or recrystallization to ensure high purity for research applications.

In terms of safety and handling, while 4-(2,4-Dinitrobenzyl)pyridine is not classified as a hazardous material under current regulations, it is important to handle it with care due to its potential reactivity and toxicity. Researchers should follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) and proper waste disposal procedures.

The future prospects for 4-(2,4-Dinitrobenzyl)pyridine are promising. Ongoing research continues to explore its potential applications in drug discovery and development. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully harness the therapeutic potential of this compound. As new insights emerge from ongoing studies, it is likely that 4-(2,4-Dinitrobenzyl)pyridine will play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.

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